CRBN Scaffold Selection: Thalidomide vs. Pomalidomide-Based Ligand-Linker Conjugates in PROTAC Design
Thalidomide-Piperazine-PEG2-COOH employs a thalidomide scaffold rather than the higher-affinity pomalidomide scaffold. While pomalidomide demonstrates a CRBN target engagement IC50 of 0.30 µM versus thalidomide-derived IRC-1 at 0.86 µM (a 2.9-fold difference) [1], the choice of thalidomide over pomalidomide is strategic: thalidomide recruits a distinct set of neosubstrates (Ikaros, Aiolos, PLZF, RNF166, SALL4, TP63, ZFP91, ZNF276, ZNF653, ZNF692, ZNF827) compared to pomalidomide, which recruits an expanded set including ARID2, DTWD1, E4F1, GZF1, PATZ1, ZBTB39, ZNF98, ZNF198, ZNF517, ZNF582, ZNF654, ZNF787 [2]. This differential neosubstrate profile enables context-dependent PROTAC design where minimizing off-target degradation of pomalidomide-specific neosubstrates is desirable.
| Evidence Dimension | CRBN target engagement IC50 and neosubstrate recruitment profile |
|---|---|
| Target Compound Data | Thalidomide scaffold: IC50 ~1.5 µM (CRBN-binding affinity for thalidomide) [2]; neosubstrates: Ikaros, Aiolos, PLZF, RNF166, SALL4, TP63, ZFP91, ZNF276, ZNF653, ZNF692, ZNF827 |
| Comparator Or Baseline | Pomalidomide: IC50 ~1.2 µM (CRBN-binding affinity); target engagement IC50 0.30 µM [1]; expanded neosubstrate set including ARID2, DTWD1, E4F1, GZF1, PATZ1, ZBTB39, ZNF98, ZNF198, ZNF517, ZNF582, ZNF654, ZNF787 [2] |
| Quantified Difference | Pomalidomide CRBN target engagement IC50 = 0.30 µM vs thalidomide-derived analog (IRC-1) IC50 = 0.86 µM (2.9-fold higher engagement for pomalidomide). Neosubstrate recruitment differs by >12 additional proteins for pomalidomide. |
| Conditions | Protein competitive binding assay displacing Cy-5-labeled cereblon binding compound from CRBN; target engagement assessed via Promega assay protocol |
Why This Matters
For PROTAC campaigns requiring minimized off-target degradation of pomalidomide-specific neosubstrates or when maintaining a specific degradation profile is critical, Thalidomide-Piperazine-PEG2-COOH provides a scaffold with a narrower neosubstrate footprint.
- [1] Nowak RP, et al. Table 2: CRBN target engagement IC50 values for thalidomide analogs and pomalidomide. PMC7450057. View Source
- [2] Sperling AS, et al. Table 1: IMiD/CELMoD neosubstrate recruitment and CRBN-binding affinity comparison. Blood. View Source
